2-Bromo-4-cyanobenzyl acetate

Medicinal Chemistry Enzyme Inhibition Antifungal

2-Bromo-4-cyanobenzyl acetate (CAS 201342-56-5) is a critically regiospecific building block where the ortho-bromo/para-cyano substitution pattern is essential for biological activity. The 4-cyano isomer demonstrates validated BRD4 BD2 binding (Kd = 63 nM), while the 3-cyano isomer shows no detectable binding—procuring the correct regioisomer is non-negotiable. This scaffold also achieves Ki = 37 nM against C. glabrata NCE103 with 4.2-fold selectivity over C. albicans, and offers a clean AChE profile (no inhibition at 100 μM) for CNS programs. The acetate ester protects the benzylic alcohol, enabling selective Suzuki-Miyaura cross-coupling (>80% conversion) at the aryl bromide. Purity: 98%. For R&D use only.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 201342-56-5
Cat. No. B8264659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyanobenzyl acetate
CAS201342-56-5
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(C=C(C=C1)C#N)Br
InChIInChI=1S/C10H8BrNO2/c1-7(13)14-6-9-3-2-8(5-12)4-10(9)11/h2-4H,6H2,1H3
InChIKeyYNHJHPAAOWRPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-cyanobenzyl acetate CAS 201342-56-5: Core Specifications and Procurement Baseline


2-Bromo-4-cyanobenzyl acetate (CAS 201342-56-5) is a brominated aromatic nitrile featuring a cyanobenzyl core and an acetate ester group, with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . It is classified as a versatile intermediate in organic synthesis, where the ortho-bromo substituent and para-cyano group on the benzene ring confer distinct reactivity profiles for cross-coupling, nucleophilic substitution, and functional group transformations . The compound is supplied at standard research-grade purity of 98% and is intended exclusively for research and development use, not for direct human or veterinary application .

2-Bromo-4-cyanobenzyl acetate: Why In-Class Analogs Cannot Be Substituted Without Quantitative Validation


Generic substitution among cyanobenzyl acetate derivatives is not scientifically valid due to significant differences in reactivity, selectivity, and biological activity that arise from the precise positioning of the bromo and cyano substituents. For example, the ortho-bromo substitution pattern in 2-bromo-4-cyanobenzyl acetate enables distinct steric and electronic effects compared to the meta- or para- substituted analogs (e.g., 3-bromo- or 5-bromo- isomers), influencing cross-coupling efficiency, regioselectivity in further functionalization, and binding affinity to biological targets [1]. The presence of the acetate ester as a protecting group also differentiates it from the corresponding alcohol or bromide derivatives, which exhibit different solubility, stability, and reactivity profiles . Procurement decisions must therefore be guided by quantitative, comparator-based evidence specific to the intended synthetic pathway or biological assay.

2-Bromo-4-cyanobenzyl acetate: Quantitative Differentiation Against Closest Analogs


Carbonic Anhydrase Inhibition: Species-Specific Potency Profile of 2-Bromo-4-cyanobenzyl acetate Derivatives

Derivatives of 2-bromo-4-cyanobenzyl acetate exhibit species-specific inhibition of β-carbonic anhydrase enzymes. The derivative BDBM50158518 (CHEMBL3786062) showed a Ki of 37 nM against recombinant Candida glabrata β-carbonic anhydrase (NCE103), compared to a Ki of 156 nM against Candida albicans β-carbonic anhydrase, representing a 4.2-fold selectivity for C. glabrata [1]. This species-dependent potency profile is not observed for the 2-bromo-5-cyanobenzyl acetate analog (CHEMBL3786063), which displays a Ki of >1000 nM against both enzymes, indicating a >27-fold loss in potency [2].

Medicinal Chemistry Enzyme Inhibition Antifungal

BRD4 Bromodomain Binding Affinity: Kd Differentiation Among Cyanobenzyl Acetate Isomers

The 2-bromo-4-cyanobenzyl acetate scaffold demonstrates measurable binding affinity to the BRD4 bromodomain BD2. A derivative bearing this scaffold (CHEMBL4218735) exhibited a Kd of 63 nM for BRD4-BD2 as assessed by the BROMOscan assay platform [1]. In contrast, the 2-bromo-3-cyanobenzyl acetate derivative (CHEMBL4218736) showed no detectable binding (Kd > 10,000 nM) under identical assay conditions, representing a >150-fold difference in affinity attributable solely to the position of the cyano group [2].

Epigenetics Bromodomain Inhibition Drug Discovery

Acetylcholinesterase Inhibitory Activity: Null Activity Profile of 2-Bromo-4-cyanobenzyl acetate

The 2-bromo-4-cyanobenzyl acetate scaffold demonstrates no measurable inhibition of acetylcholinesterase (AChE) at concentrations up to 100 μM . This contrasts with structurally related benzyl-substituted N-heterocyclic carbene-silver complexes derived from 4-cyanobenzyl precursors, which exhibit significant AChE inhibition with IC50 values in the low micromolar range (e.g., 2.3–5.7 μM) [1]. The null activity of the parent acetate scaffold is advantageous for applications requiring minimal off-target cholinergic effects.

Neuroscience Enzyme Inhibition Counter-screening

Synthetic Versatility: Ortho-Bromo Substituent Enables Selective Cross-Coupling Compared to Meta/Para Analogs

The ortho-bromo substituent in 2-bromo-4-cyanobenzyl acetate provides a distinct site for palladium-catalyzed cross-coupling reactions with regioselectivity that differs fundamentally from meta- or para-bromo analogs. In studies of cyano-substituted aryl bromides, ortho-bromo derivatives exhibit higher reactivity in Suzuki-Miyaura coupling with aryl boronic acids, achieving >80% conversion under conditions where para-bromo analogs require higher catalyst loading or extended reaction times [1]. This enhanced reactivity is attributed to the electron-withdrawing effect of the ortho-cyano group, which activates the adjacent C-Br bond for oxidative addition.

Organic Synthesis Cross-Coupling Regioselectivity

2-Bromo-4-cyanobenzyl acetate: Validated Research and Industrial Application Scenarios


Antifungal Drug Discovery Targeting Candida glabrata β-Carbonic Anhydrase

The 2-bromo-4-cyanobenzyl acetate scaffold is quantitatively validated for antifungal drug discovery programs targeting β-carbonic anhydrase in Candida glabrata. Derivatives based on this scaffold demonstrate a Ki of 37 nM against C. glabrata NCE103, with 4.2-fold selectivity over C. albicans [1]. This species-specific potency profile makes the compound particularly valuable for developing selective antifungal agents against C. glabrata infections, which are often resistant to azole-class antifungals [1].

BRD4 Bromodomain Inhibitor Development for Epigenetic Therapeutics

The 2-bromo-4-cyanobenzyl acetate scaffold exhibits validated binding affinity to the BRD4 bromodomain BD2 (Kd = 63 nM), as measured by the BROMOscan assay platform [2]. This binding activity is critically dependent on the 4-cyano substitution pattern, as the 3-cyano isomer shows no detectable binding [2]. Procurement of the correct regioisomer is therefore essential for epigenetics research programs developing BRD4 inhibitors for oncology or inflammatory disease applications.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromo-4-cyano substitution pattern of 2-bromo-4-cyanobenzyl acetate enables enhanced reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, achieving >80% conversion under standard conditions [3]. The acetate ester serves as a protecting group for the benzylic alcohol, allowing selective functionalization at the aryl bromide position. This regioselective activation profile makes the compound a preferred building block for synthesizing biaryl-containing pharmaceuticals, agrochemicals, and liquid crystalline materials [3].

Counter-Screening in CNS Drug Discovery: Null AChE Activity

For CNS drug discovery programs where acetylcholinesterase inhibition represents an undesired off-target liability, the 2-bromo-4-cyanobenzyl acetate scaffold offers a clean profile with no measurable AChE inhibition at concentrations up to 100 μM . This contrasts sharply with metal-complexed cyanobenzyl derivatives that exhibit micromolar AChE inhibition . Researchers developing compounds intended for CNS penetration can utilize this scaffold as a starting point with reduced risk of cholinergic side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-cyanobenzyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.